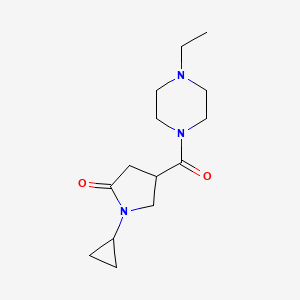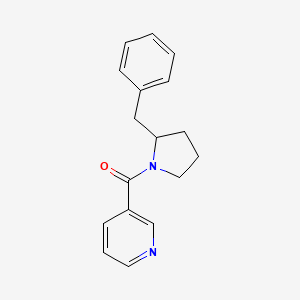
2-Pyridyl(2-benzylpyrrolizino) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridyl(2-benzylpyrrolizino) ketone, also known as PBPk, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PBPk is a heterocyclic compound that contains a pyridine and pyrrolizine ring fused together with a ketone group. In
作用機序
The mechanism of action of 2-Pyridyl(2-benzylpyrrolizino) ketone is not fully understood. However, it has been suggested that 2-Pyridyl(2-benzylpyrrolizino) ketone may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell division. 2-Pyridyl(2-benzylpyrrolizino) ketone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activity, 2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to exhibit antioxidant activity and to inhibit the formation of advanced glycation end products, which are implicated in the development of various diseases, including diabetes and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-Pyridyl(2-benzylpyrrolizino) ketone in lab experiments is its potent antitumor activity. 2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using 2-Pyridyl(2-benzylpyrrolizino) ketone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on 2-Pyridyl(2-benzylpyrrolizino) ketone. One area of interest is the development of more efficient synthesis methods for 2-Pyridyl(2-benzylpyrrolizino) ketone. Another area of interest is the study of the potential use of 2-Pyridyl(2-benzylpyrrolizino) ketone in combination with other anticancer agents, as it has been suggested that 2-Pyridyl(2-benzylpyrrolizino) ketone may enhance the activity of certain chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-Pyridyl(2-benzylpyrrolizino) ketone and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-Pyridyl(2-benzylpyrrolizino) ketone involves a multi-step process that includes the reaction of 2-benzylpyrrolidine with pyridine-2-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure 2-Pyridyl(2-benzylpyrrolizino) ketone.
科学的研究の応用
2-Pyridyl(2-benzylpyrrolizino) ketone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of 2-Pyridyl(2-benzylpyrrolizino) ketone is in the field of medicinal chemistry. 2-Pyridyl(2-benzylpyrrolizino) ketone has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Pyridyl(2-benzylpyrrolizino) ketone has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-10-4-5-11-18-16)19-12-6-9-15(19)13-14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPRBDALQDIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492907.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)
